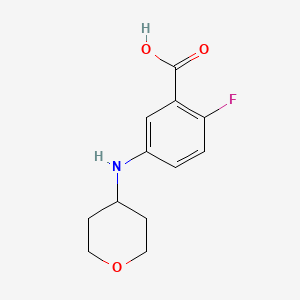

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

説明

BenchChem offers high-quality 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1157963-64-8 |

|---|---|

分子式 |

C12H14FNO3 |

分子量 |

239.24 g/mol |

IUPAC名 |

2-fluoro-5-(oxan-4-ylamino)benzoic acid |

InChI |

InChI=1S/C12H14FNO3/c13-11-2-1-9(7-10(11)12(15)16)14-8-3-5-17-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |

InChIキー |

BTNXJOTZZNQIJH-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1NC2=CC(=C(C=C2)F)C(=O)O |

製品の起源 |

United States |

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid chemical structure and molecular weight

An In-depth Technical Guide to 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

Introduction

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a synthetic organic compound that incorporates several key pharmacophores: a fluorinated benzoic acid scaffold, an amino linker, and a tetrahydropyran (THP) moiety. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] The aminobenzoic acid core is a well-established building block in medicinal chemistry, found in various therapeutic agents.[2] This guide provides a comprehensive technical overview of this compound, including its chemical structure, molecular weight, a proposed synthetic route, and potential applications for researchers in drug discovery and development.

PART 1: Chemical Structure and Physicochemical Properties

The chemical structure of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is defined by a benzoic acid ring substituted with a fluorine atom at the C2 position and a (tetrahydro-2H-pyran-4-yl)amino group at the C5 position.

Chemical Structure Diagram

Caption: Chemical structure of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO₃ | Calculated |

| Molecular Weight | 255.24 g/mol | Calculated |

| IUPAC Name | 2-Fluoro-5-[(oxan-4-yl)amino]benzoic acid | Generated |

| CAS Number | Not available | N/A |

PART 2: Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to obtain 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is through reductive amination. This common and reliable method involves the reaction of a primary amine with a ketone or aldehyde in the presence of a reducing agent. In this case, the starting materials would be 5-amino-2-fluorobenzoic acid and tetrahydro-2H-pyran-4-one.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-amino-2-fluorobenzoic acid (1.0 eq) in methanol. To this solution, add tetrahydro-2H-pyran-4-one (1.1 eq).

-

Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with 1M HCl to a pH of 4-5, leading to the precipitation of the product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final pure compound.

PART 3: Analytical Characterization

To confirm the identity and purity of the synthesized 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the N-H proton, the methine proton of the THP ring, and the methylene protons of the THP ring. |

| ¹³C NMR | Signals for the carboxylic acid carbon, aromatic carbons (with C-F coupling), and the carbons of the THP ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (255.24 m/z for [M+H]⁺). |

| FT-IR | Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and C-F bonds. |

PART 4: Potential Applications and Future Research

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The incorporation of a fluorine atom and a tetrahydropyran ring may enhance these activities or introduce novel pharmacological properties.

Potential as an Anticancer Agent

The fluorobenzoic acid moiety is present in several kinase inhibitors and other anticancer drugs. The tetrahydropyran group can improve aqueous solubility and oral bioavailability. Therefore, this compound could be investigated as a potential inhibitor of cancer-related enzymes or signaling pathways.

Future Research Directions

-

In vitro biological screening: The synthesized compound should be tested against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of related analogs with modifications to the substitution pattern on the benzoic acid ring or the heterocyclic moiety could provide valuable insights into the SAR.

-

Computational studies: Molecular docking and other computational methods could be used to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This technical guide provides a comprehensive overview of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a compound with potential applications in medicinal chemistry. The guide outlines its chemical structure, physicochemical properties, a detailed protocol for its proposed synthesis, and avenues for future research. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

SCIRP. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Retrieved from [Link]

-

MDPI. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.

-

ResearchGate. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Retrieved from [Link]

-

PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Biological Evaluation of a Novel 2’-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor [scirp.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

Introduction

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a novel chemical entity (NCE) with a structure that suggests potential biological activity. The molecule incorporates several key features: a fluorinated benzoic acid scaffold, an amino linker, and a tetrahydropyran (THP) ring. The fluorine atom can enhance metabolic stability and binding affinity, while the benzoic acid group provides a key interaction point for various biological targets.[1] The THP moiety is often used in medicinal chemistry to improve physicochemical properties. Given its structure, this compound warrants a systematic investigation to determine its mechanism of action (MoA), a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive, multi-phase framework for researchers to elucidate the in vitro MoA of this NCE. We will proceed from broad phenotypic screening to specific target identification and pathway analysis, emphasizing the causal logic behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Broad Phenotypic Screening and Initial Effect Characterization

The primary objective of this initial phase is to identify a consistent and quantifiable biological effect of the compound. A common starting point for novel synthetic compounds is to assess their impact on cell viability across a diverse panel of human cancer cell lines. This approach provides initial clues regarding potential anticancer activity and any cell-type specificity.

Experimental Approach: Multi-Cell Line Antiproliferative Assay

A well-established method for this screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

Rationale for Experimental Choice:

-

Broad Scope: Using a panel of cell lines from different tissues (e.g., lung, breast, colon, leukemia) maximizes the chances of finding a responsive cell type.

-

Quantitative Data: The assay yields a dose-dependent response curve, from which a half-maximal inhibitory concentration (IC50) can be calculated, providing a robust metric for potency.

-

Efficiency: The 96-well plate format allows for high-throughput screening of multiple concentrations and cell lines simultaneously.

Hypothetical Data Summary: Antiproliferative Activity

The following table presents plausible hypothetical data from an initial screen, suggesting the compound exhibits potent and selective activity against specific cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 2.5 |

| HCT-116 | Colorectal Carcinoma | 1.8 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.2 |

| K562 | Chronic Myeloid Leukemia | > 50 |

| PANC-1 | Pancreatic Cancer | 0.9 |

| HepG2 | Hepatocellular Carcinoma | 2.1 |

Table 1: Hypothetical IC50 values for 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid against a panel of human cancer cell lines after 72-hour incubation.

The data suggests the compound is most potent against pancreatic cancer cells (PANC-1), providing a strong rationale for focusing subsequent mechanistic studies on this cell line.

Phase 2: Target Class Identification and Hypothesis Generation

With a confirmed cellular phenotype (i.e., antiproliferative activity), the next step is to narrow down the potential molecular target. This can be achieved through a combination of unbiased screening and hypothesis-driven approaches based on the compound's chemical structure.

Logical Workflow for MoA Elucidation

The overall strategy involves a tiered approach, moving from broad, systems-level observations to specific molecular interactions.

Figure 1: A logical workflow diagram for elucidating the mechanism of action of a novel compound.

Experimental Approaches for Target Class Identification

-

Cell Cycle Analysis: A common mechanism for antiproliferative compounds is the disruption of the cell cycle. Flow cytometry analysis of propidium iodide-stained cells can reveal if the compound induces arrest at a specific phase (G1, S, or G2/M). For instance, a novel 2'-fluoro derivative of 5-azacytidine was shown to induce G2/M cell cycle arrest.[3] This provides valuable clues; for example, G2/M arrest could point towards microtubule agents or DNA damage response pathways.

-

Broad-Spectrum Kinase Profiling: Protein kinases are a major class of drug targets. Screening the compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration can rapidly identify potential kinase targets.

-

Hypothesis-Driven Enzyme Inhibition Assays: The structure of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid shares features with inhibitors of other enzyme classes.

-

Poly(ADP-ribose) polymerase (PARP): Some fluorobenzoic acid derivatives are used as building blocks for PARP inhibitors.[1] A PARP1 activity assay would be a rational choice.

-

Dihydroorotate Dehydrogenase (DHODH): This is a key enzyme in the de novo pyrimidine biosynthesis pathway. A fluorinated quinolinecarboxylic acid was found to inhibit DHODH, leading to depletion of UTP and CTP pools.[4] An assay measuring DHODH activity could be highly informative.

-

Phase 3: Specific Target Validation and Pathway Analysis

Once putative targets are identified, this phase aims to confirm direct binding and characterize the downstream functional consequences.

Experimental Approaches for Target Validation

-

Direct Target Engagement: It is crucial to confirm that the compound physically interacts with its proposed target within a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. A positive result provides strong evidence of direct interaction.

-

-

In Vitro Binding and Inhibition Assays:

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical methods can be used with purified target protein to determine the binding affinity (KD) and stoichiometry of the interaction.

-

Biochemical Inhibition Assay: For an enzymatic target, a biochemical assay using the purified enzyme should be performed to determine the IC50 value, confirming direct inhibition.

-

-

Target Perturbation (siRNA/CRISPR): To validate that the cellular phenotype is a direct result of engaging the target, one can use siRNA or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished in these cells compared to control cells, it strongly supports the on-target MoA.

-

Pathway Analysis via Western Blotting: After confirming the target, Western blotting can be used to probe the downstream signaling pathway. For example, if the identified target is a protein kinase like VEGFR-2, one would expect to see a decrease in the phosphorylation of downstream effectors like ERK in the MAPK pathway upon treatment with the compound.[5]

Hypothetical Target and Pathway

Let's hypothesize that the screening and validation workflow identified Dihydroorotate Dehydrogenase (DHODH) as the primary target.

Figure 2: A hypothetical signaling pathway illustrating the inhibition of DHODH and its downstream effects.

Hypothetical Target Validation Data

| Assay Type | Target Protein | Result |

| Biochemical Inhibition | Recombinant Human DHODH | IC50 = 95 nM |

| Binding Affinity (SPR) | Recombinant Human DHODH | KD = 210 nM |

| Cellular Engagement (CETSA) | Endogenous DHODH in PANC-1 cells | Positive Thermal Shift |

| Rescue Experiment | PANC-1 cells + 100 µM Uridine | Cytotoxicity Abrogated |

Table 2: Hypothetical data validating DHODH as the direct molecular target. The rescue with exogenous uridine, which bypasses the DHODH-catalyzed step, is a key functional validation.[4]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMSO and then further dilute in culture medium. Add 100 µL of the diluted compound to the wells to achieve final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

-

Cell Treatment & Lysis: Treat PANC-1 cells with the compound at 1x and 5x its IC50 value for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-DHODH, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This technical guide outlines a systematic, evidence-based approach to deciphering the in vitro mechanism of action for the novel compound 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid. By progressing from broad phenotypic effects to specific molecular target validation and pathway analysis, researchers can build a robust and comprehensive MoA model. This foundational knowledge is indispensable for the further preclinical and clinical development of this promising new chemical entity.

References

- Benchchem. Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies.

- Sreenivasa S, ManojKumar KE, Suchetan PA, et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1732.

-

Wang X, Seth PP, Ranken R, et al. Synthesis and biological activity of 5-fluorotubercidin. Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):161-70. Available at: [Link]

-

Kalinichenko E, et al. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy. 2021;12(10):245-258. Available at: [Link]

-

Dong Y, et al. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters. 2012;22(18):5948-5951. Available at: [Link]

-

Umemoto N, et al. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates. Gan To Kagaku Ryoho. 1989;16(4 Pt 2):1337-42. Available at: [Link]

-

Chen SF, et al. Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research. 1986;46(10):5014-5018. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

-

Gouda MA, et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. 2024;29(10):2305. Available at: [Link]

-

El-Gazzar MG, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. Available at: [Link]

-

Abdel-Maksoud MS, et al. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. 2022;27(4):1388. Available at: [Link]

-

Shah M, et al. In vitro and in silico evaluation of antifungal potential of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole against aspergillus niger: Implications for nanotechnology-based antifungal design. Research Square. 2024. Available at: [Link]

-

Alma'aenah A, et al. 5-Aminolevulinic acid for fluorescence-guided surgery in pancreatic cancer. Photodiagnosis and Photodynamic Therapy. 2021;35:102434. Available at: [Link]

-

Japanese Pharmacology & Therapeutics. Vol. 46 No. 2 2018. Life Science Publishing. Available at: [Link]

-

LYTGOBI® (futibatinib) tablets Mechanism of Action. Taiho Oncology, Inc. Available at: [Link]

-

Teke T, et al. 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1732. Available at: [Link]

- CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid. Google Patents.

-

Kumar V, et al. Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. World Journal of Advanced Research and Reviews. 2023;19(01):536-547. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Biological Evaluation of a Novel 2’-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor [scirp.org]

- 4. scispace.com [scispace.com]

- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition | MDPI [mdpi.com]

Navigating the Safety and Toxicological Landscape of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, characterized by a fluorinated benzoic acid core coupled with a substituted tetrahydropyran moiety, suggests a molecule designed to interact with biological systems. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the available safety data, an inferred toxicological profile based on structurally related compounds, and best practices for safe handling and use in a laboratory setting. Due to the limited publicly available data for this specific molecule, this guide emphasizes a precautionary approach, drawing parallels from analogous chemical structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is presented below. These properties are crucial for understanding the compound's behavior and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO₃ | Inferred from structure |

| Molecular Weight | 239.24 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Based on similar compounds |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | Based on general properties of similar organic acids |

| CAS Number | Not readily available in public databases | Internal Search |

Inferred Hazard Identification and Toxicological Profile

In the absence of a specific Safety Data Sheet (SDS) for 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a hazard assessment must be conducted by examining its structural components and related molecules. The primary analogue for which safety data is available is 2-Amino-5-fluorobenzoic acid.

Structural Analogue Analysis: 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid shares the core fluorinated aminobenzoic acid structure. Safety data for this compound indicates the following potential hazards[1][2]:

-

Skin Irritation: Classified as a skin irritant (Category 2). Direct contact may cause redness and discomfort.

-

Eye Irritation: Causes serious eye irritation (Category 2). Contact with eyes can lead to significant irritation and potential damage.

-

Respiratory Irritation: May cause respiratory tract irritation. Inhalation of dusts should be avoided.

Based on this, it is prudent to assume that 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid may exhibit similar irritant properties.

General Toxicity Considerations for Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can significantly alter their metabolic stability and biological activity[3][4]. While this can be advantageous for drug design, it also necessitates a careful evaluation of potential toxicity. Some organofluorine compounds have been associated with liver toxicity in animal studies[5]. Therefore, until specific data is available, a cautious approach regarding potential systemic effects is warranted.

Inferred Toxicological Summary Table

| Toxicological Endpoint | Inferred Hazard | Precautionary Statement |

| Acute Oral Toxicity | Data not available. Assume harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Acute Dermal Toxicity | Data not available. Assume harmful in contact with skin. | Wear appropriate protective gloves and clothing. |

| Acute Inhalation Toxicity | Data not available. Assume harmful if inhaled. | Avoid breathing dust. Use in a well-ventilated area. |

| Skin Corrosion/Irritation | Assumed to be a skin irritant. | Avoid contact with skin. |

| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| Respiratory or Skin Sensitization | Data not available. | Observe for any signs of allergic reaction. |

| Germ Cell Mutagenicity | Data not available. | No specific data, handle as a potentially hazardous chemical. |

| Carcinogenicity | Data not available. | No specific data, handle as a potentially hazardous chemical. |

| Reproductive Toxicity | Data not available. | No specific data, handle as a potentially hazardous chemical. |

Safe Handling and Experimental Protocols

Given the inferred hazards, the following handling procedures and personal protective equipment (PPE) are mandatory when working with 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.

Workflow for Safe Handling

Caption: Recommended workflow for the safe handling of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: A standard laboratory coat must be worn. Impermeable gloves, such as nitrile gloves, should be used.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended. All handling of the solid material should be performed in a certified chemical fume hood.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is refrigerated.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

References

-

ChemExper. (n.d.). 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

- Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o547.

-

NextSDS. (n.d.). 2-aMino-4-fluoro-5-hydroxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid. Retrieved from [Link]

- Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

-

Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

- Lang, J. R., Strynar, M. J., Lindstrom, A. B., Huang, H., & Chernoff, N. (2020). Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2). Toxicology, 441, 152529.

-

U.S. Environmental Protection Agency. (n.d.). IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts. Retrieved from [Link]

Sources

- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic profiling of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

An In-Depth Technical Guide: Pharmacokinetic Profiling of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable clinical candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a novel small molecule with therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it imparts the strategic rationale behind each experimental choice, ensuring that the data generated is not merely a set of numbers, but a coherent narrative that informs critical decision-making in the drug development pipeline.[1][2] We will detail the requisite bioanalytical preparations, a suite of essential in vitro ADME assays, and the design and execution of a foundational in vivo rodent PK study. The protocols herein are designed to be self-validating, providing researchers with a robust and trustworthy methodology to de-risk NCEs and select candidates with the highest probability of success.[3][4]

Introduction: The Imperative of Early ADME Profiling

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid (henceforth "the Compound") represents a promising starting point for a new therapeutic agent. Its structure, featuring a fluorinated benzoic acid core and a tetrahydropyran moiety, suggests specific physicochemical properties that will govern its interaction with biological systems. However, before significant resources are invested in efficacy and safety studies, a comprehensive understanding of its pharmacokinetic profile is paramount.

Early and meticulous ADME testing provides critical insights that guide chemical structure optimization, facilitate the selection of drug-like candidates, and help predict in vivo pharmacokinetic properties and potential drug-drug interactions in humans.[2] This proactive approach allows for the early identification of liabilities—such as poor absorption, rapid metabolism, or low bioavailability—that could lead to costly late-stage failures.[1] This guide outlines the logical progression of experiments designed to build a foundational PK profile for the Compound.

Caption: Overall Pharmacokinetic Profiling Workflow.

Bioanalytical Method Development and Validation

Rationale: The foundation of any pharmacokinetic study is a reliable, reproducible, and accurate bioanalytical method to quantify the analyte in biological matrices.[5] Without a validated method, all subsequent data is questionable. For a small molecule like the Compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity.[6][7] The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][8][9]

Protocol: LC-MS/MS Method Validation in Plasma

-

Instrument Setup & Optimization:

-

Tune a triple quadrupole mass spectrometer for the Compound by direct infusion to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM).

-

Select a suitable, stable isotope-labeled internal standard (IS) if available, or an analogue with similar chromatographic behavior.

-

Develop a reverse-phase HPLC method that provides a sharp, symmetrical peak for the Compound, free from matrix interference.

-

-

Sample Preparation:

-

Develop a robust extraction method to isolate the Compound from plasma. Protein precipitation (e.g., with acetonitrile) is often the simplest starting point. If matrix effects are significant, more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.

-

-

Validation Parameters (per FDA M10 Guidance[8]):

-

Selectivity: Analyze at least six blank matrix samples from individual sources to ensure no endogenous components interfere with the detection of the Compound or IS.

-

Calibration Curve: Prepare a curve with a blank, a zero standard, and at least six non-zero concentration points spanning the expected range of the study samples. The curve should be fitted with a simple, appropriate model (e.g., linear weighted 1/x² regression).

-

Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in at least five replicates. Intra-day and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (% bias) should be within ±15% (±20% at LLOQ).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the Compound in post-extraction spiked matrix to its response in a neat solution.

-

Stability: Assess the stability of the Compound in the biological matrix under various conditions reflecting the sample lifecycle:

-

Bench-top stability: At room temperature for the expected duration of sample handling.

-

Freeze-thaw stability: Through at least three freeze-thaw cycles.

-

Long-term storage stability: At the intended storage temperature (e.g., -80°C) for a duration exceeding the study period.

-

-

In Vitro ADME Profiling

In vitro assays are rapid, cost-effective methods to predict a compound's ADME properties, identify potential liabilities, and guide the design of more complex in vivo studies.[1][10]

Metabolic Stability in Liver Microsomes

Rationale: Liver metabolism is a primary route of elimination for many drugs.[11] The microsomal stability assay measures the rate at which the Compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[11][12] This provides an estimate of its intrinsic clearance (Clint), which is crucial for predicting hepatic clearance and half-life (t½).[6]

Caption: In Vitro Metabolic Stability Assay Workflow.

-

Reagents: Pooled human liver microsomes (HLM), 0.1 M Phosphate Buffer (pH 7.4), NADPH (cofactor), test Compound, Internal Standard (IS), Acetonitrile.

-

Preparation:

-

Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

-

Add the Compound to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

-

-

Time-Point Sampling:

-

Controls:

-

Include a negative control (no NADPH) to assess non-enzymatic degradation.

-

Include a positive control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance).

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant using the validated LC-MS/MS method to determine the percentage of the Compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural log of the percent remaining Compound versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate Half-Life (t½) = 0.693 / k

-

Calculate Intrinsic Clearance (Clint) = (k / microsomal protein concentration) * scaling factors.

-

| Parameter | Formula | Example Result | Interpretation |

| Half-Life (t½) | 0.693 / k | 25 min | Moderate stability |

| Intrinsic Clearance (Clint) | (V/P) * (0.693/t½) | 55 µL/min/mg | Moderate clearance |

Plasma Protein Binding (PPB)

Rationale: The extent to which a drug binds to plasma proteins, like albumin, dictates its free (unbound) concentration.[14][15] It is the unbound fraction that is available to distribute into tissues, interact with targets, and be cleared.[16][17] High plasma protein binding can limit efficacy and affect drug disposition. Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining PPB.[14][16]

-

Apparatus: Use a commercial RED device with inserts containing a semi-permeable membrane (e.g., 8 kDa MWCO).[18]

-

Preparation:

-

Incubation:

-

Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[16]

-

-

Sampling:

-

After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

-

To ensure proper matrix matching for LC-MS/MS analysis, add 50 µL of blank buffer to the plasma aliquot and 50 µL of blank plasma to the buffer aliquot.

-

-

Analysis:

-

Extract both samples (e.g., via protein precipitation) and analyze using the validated LC-MS/MS method.

-

-

Data Calculation:

-

Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

-

Percent Bound = (1 - fu) * 100

-

| Species | Concentration | Fraction Unbound (fu) | Percent Bound (%) | Interpretation |

| Human | 1 µM | 0.05 | 95% | Highly Bound |

| Rat | 1 µM | 0.12 | 88% | Moderately High Bound |

Intestinal Permeability (Caco-2 Assay)

Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for bioavailability. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[19][20] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein, P-gp).[20][21]

-

Cell Culture:

-

Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

-

Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER).[21]

-

-

Transport Experiment:

-

The assay measures permeability in two directions: Apical (A) to Basolateral (B), mimicking absorption, and Basolateral (B) to Apical (A), to assess active efflux.[20]

-

A-to-B: Add the Compound (e.g., at 10 µM) in transport buffer to the apical (donor) side and blank buffer to the basolateral (receiver) side.

-

B-to-A: Add the Compound to the basolateral (donor) side and blank buffer to the apical (receiver) side.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C with gentle shaking.

-

Take samples from the receiver chamber at one or more time points (e.g., 120 minutes) and replace with fresh buffer.[20]

-

-

Analysis:

-

Quantify the concentration of the Compound in all samples using the validated LC-MS/MS method.

-

-

Data Calculation:

-

Calculate the Apparent Permeability Coefficient (Papp) in cm/s for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

-

| Parameter | Formula | Example Result | Interpretation |

| Papp (A-B) | (dQ/dt) / (A * C₀) | 1.5 x 10⁻⁶ cm/s | Low to Moderate Permeability |

| Papp (B-A) | (dQ/dt) / (A * C₀) | 4.5 x 10⁻⁶ cm/s | - |

| Efflux Ratio | Papp (B-A) / Papp (A-B) | 3.0 | Potential substrate of an efflux transporter (e.g., P-gp) |

In Vivo Rodent Pharmacokinetic Study

Rationale: In vivo PK studies are essential to understand how a drug is absorbed, distributed, and eliminated in a living organism, providing critical parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[22][23] Rodents, typically rats or mice, are used for initial PK studies due to practical and ethical considerations.[23][24]

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol: Single-Dose PK Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).[25] Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

-

Dose Formulation & Administration:

-

Intravenous (IV) Group: Formulate the Compound in a solubilizing vehicle (e.g., 20% Solutol in water). Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

Oral (PO) Group: Formulate the Compound as a suspension (e.g., in 0.5% methylcellulose). Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect sparse or serial blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points.

-

IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

-

Sample Processing & Analysis:

-

Process blood to plasma via centrifugation and store frozen at -80°C until analysis.

-

Analyze plasma samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to calculate key PK parameters.[24]

-

| Parameter | IV Route (2 mg/kg) | PO Route (10 mg/kg) | Definition |

| Cmax (ng/mL) | 1500 | 450 | Maximum observed plasma concentration |

| Tmax (h) | 0.083 | 1.0 | Time to reach Cmax |

| AUC₀-inf (ng*h/mL) | 2800 | 6300 | Area under the plasma concentration-time curve |

| t½ (h) | 4.5 | 4.8 | Terminal elimination half-life |

| CL (mL/min/kg) | 12 | - | Clearance |

| Vdss (L/kg) | 4.9 | - | Volume of distribution at steady state |

| F (%) | - | 45% | Absolute Oral Bioavailability |

Data Integration and Expert Interpretation

Synthesizing the data from these distinct experiments is where scientific insight is generated.

-

Connecting In Vitro to In Vivo: Our hypothetical Compound showed moderate metabolic stability (t½ = 25 min) and a moderate in vivo clearance (12 mL/min/kg in rats). This suggests that liver metabolism is a likely, but not excessively rapid, route of elimination.

-

Explaining Bioavailability: The oral bioavailability was 45%. The Caco-2 data helps explain this. The Papp (A-B) was low-to-moderate, suggesting that passive permeability might be a limiting factor for absorption. Furthermore, the efflux ratio of 3.0 indicates the Compound is likely a substrate for intestinal transporters like P-gp, which actively pump the drug back into the gut lumen, further reducing net absorption.

-

Distribution Insights: The Compound is highly protein-bound (95% in humans, 88% in rats). The in vivo volume of distribution (Vdss = 4.9 L/kg) is significantly larger than total body water (~0.7 L/kg), indicating extensive distribution into tissues. This is expected for a compound with high protein binding, as it can displace from plasma proteins and partition into tissues.

Decision Point: Based on this profile, the Compound demonstrates drug-like properties but has identifiable challenges. The 45% bioavailability is reasonable for an early-stage candidate. The key liabilities to address in lead optimization would be the low intrinsic permeability and potential P-gp efflux. Medicinal chemists could now rationally design new analogues to improve these specific properties while maintaining target potency.

Conclusion

This technical guide has outlined a rigorous, integrated strategy for the comprehensive pharmacokinetic profiling of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid. By grounding every protocol in sound scientific rationale and adhering to established validation standards, researchers can generate a trustworthy and decision-enabling dataset. This systematic approach—from bioanalysis through in vitro screening to in vivo characterization—is fundamental to navigating the complexities of modern drug discovery and efficiently advancing NCEs with the highest potential for clinical success.

References

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). WuXi AppTec.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.

- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.

- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.

- Caco2 assay protocol. (n.d.).

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.

- Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.

- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.

- In Vitro ADME. (n.d.). BioDuro.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research.

- Ackley, D. C., Rockich, K. T., & et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

- Caco-2 Permeability. (n.d.). Concept Life Sciences.

- Caco-2 Permeability Assay. (n.d.). Enamine.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery.

- Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.

- Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.

- Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.

- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.

- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.

- Automated equilibrium dialysis for plasma protein binding analysis. (n.d.). Tecan.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

- Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta.

- Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). SpringerLink.

- Rodent In Vivo PK Service. (n.d.). Creative Biolabs.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.

- In Vivo PK and TK. (n.d.). BioDuro.

- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.

- Jones, B. R., Schultz, G. A., & et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. criver.com [criver.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. beckman.com [beckman.com]

- 14. enamine.net [enamine.net]

- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 18. tecan.com [tecan.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 21. enamine.net [enamine.net]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 24. parazapharma.com [parazapharma.com]

- 25. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid CAS registry number and supplier search

An In-depth Technical Guide to 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic Acid: Synthesis, Sourcing, and Applications

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a fluorinated aromatic compound with potential applications in medicinal chemistry. Due to its specific substitution pattern, this molecule may not be readily available commercially and may not have an assigned CAS Registry Number, positioning it as a novel investigational compound.

This document will delve into the strategic considerations for its synthesis, methods for sourcing key starting materials, and potential therapeutic applications based on the functional motifs present in its structure.

Chemical Identity and Structural Features

Molecular Structure:

Caption: Molecular structure of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.

The molecule integrates several key functional groups that are of significant interest in medicinal chemistry:

-

Fluorinated Phenyl Ring: The fluorine substituent can modulate the electronic properties and metabolic stability of the molecule.

-

Anthranilic Acid Core: This scaffold is a well-known privileged structure in drug discovery, often associated with anti-inflammatory and other biological activities.

-

Tetrahydropyran (THP) Moiety: The THP ring is a common feature in many approved drugs, where it can improve physicochemical properties such as solubility and metabolic stability.

Retrosynthetic Analysis and Proposed Synthesis Protocol

Caption: Retrosynthetic analysis for the target molecule.

A viable forward synthesis strategy based on this analysis would involve a reductive amination reaction.

Step-by-Step Experimental Protocol:

-

Synthesis of Methyl 5-amino-2-fluorobenzoate (Starting Material 1):

-

Reaction: Commercially available 2-fluoro-5-nitrobenzoic acid is esterified to its methyl ester, followed by the reduction of the nitro group to an amine.

-

Detailed Steps:

-

Dissolve 2-fluoro-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid and reflux the mixture.

-

After completion, neutralize the reaction and extract the methyl ester.

-

The resulting methyl 2-fluoro-5-nitrobenzoate is then dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., with Pd/C) is used to reduce the nitro group.

-

Purify the resulting methyl 5-amino-2-fluorobenzoate by column chromatography.

-

-

-

Reductive Amination to form Methyl 2-fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoate (Intermediate 1):

-

Reaction: Methyl 5-amino-2-fluorobenzoate is reacted with tetrahydro-4H-pyran-4-one in the presence of a reducing agent.

-

Detailed Steps:

-

In a reaction vessel, dissolve methyl 5-amino-2-fluorobenzoate and tetrahydro-4H-pyran-4-one in a solvent such as dichloromethane or dichloroethane.

-

Add a mild reducing agent, for example, sodium triacetoxyborohydride.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

-

Hydrolysis to Yield the Final Product:

-

Reaction: The methyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Detailed Steps:

-

Dissolve the purified methyl 2-fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoate in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

-

Sourcing of Starting Materials and Custom Synthesis

Given that the final compound is likely not a stock item, researchers will need to either perform the synthesis in-house or outsource it.

Supplier Information for Key Starting Materials:

| Starting Material | Potential Suppliers | Notes |

| 2-Fluoro-5-nitrobenzoic acid | Sigma-Aldrich, TCI Chemicals, Combi-Blocks | Readily available building block. |

| Tetrahydro-4H-pyran-4-one | Sigma-Aldrich, Alfa Aesar, Oakwood Chemical | Common reagent in organic synthesis. |

| Methyl 5-amino-2-fluorobenzoate | May be commercially available or can be synthesized as described above. | Check catalogs of major chemical suppliers. |

Custom Synthesis Services:

For laboratories not equipped for multi-step synthesis, several contract research organizations (CROs) specialize in the custom synthesis of novel compounds. When requesting a quote, providing a detailed synthetic route, such as the one proposed above, can expedite the process.

Potential Applications in Drug Discovery

The structural motifs of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid suggest potential utility in several therapeutic areas.

-

Anti-inflammatory Agents: The anthranilic acid core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitutions on this scaffold could lead to novel cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.

-

Kinase Inhibitors: The substituted aminobenzoic acid structure can serve as a scaffold for developing inhibitors of various protein kinases, which are key targets in oncology and immunology.

-

Ion Channel Modulators: Certain aminobenzoic acid derivatives have been shown to modulate the activity of ion channels, suggesting potential applications in neurological disorders.

Caption: Potential therapeutic targets and pathways.

Conclusion

While 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid may not be a commercially cataloged compound, its synthesis is achievable through established organic chemistry reactions. Its unique combination of a fluorinated anthranilic acid core and a tetrahydropyran moiety makes it an attractive candidate for screening in various drug discovery programs, particularly in the areas of inflammation and oncology. This guide provides the necessary foundational knowledge for researchers to either synthesize this compound in their own laboratories or to effectively collaborate with a custom synthesis provider.

References

- General Synthetic Methodologies: Reductive Amination: For general procedures on reductive amination, refer to comprehensive organic chemistry textbooks or review articles on the topic. A standard reference is "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Esterification and Hydrolysis: These are fundamental reactions covered in any standard organic chemistry curriculum and reference text.

-

Chemical Supplier Websites

A Technical Guide to the Thermodynamic Characterization of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic Acid for Drug Development

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters are the thermodynamic properties of the molecule, which govern its stability, solubility, and ultimately, its interaction with the biological target. This guide provides a comprehensive framework for the thermodynamic characterization of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, a novel compound with therapeutic potential. We will delve into the core experimental methodologies and computational approaches essential for building a robust thermodynamic profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to ensure the generation of trustworthy and actionable data.

Introduction: The Thermodynamic Imperative in Drug Discovery

In the realm of drug discovery, the binding affinity of a compound to its target is a primary indicator of potential efficacy. However, a high binding affinity, represented by the Gibbs free energy (ΔG), is only one piece of the puzzle.[1][[“]] A thorough understanding of the enthalpic (ΔH) and entropic (ΔS) contributions to this binding is crucial for lead optimization and the development of a successful drug.[1][3][4][5] Furthermore, fundamental thermodynamic properties such as melting point, thermal stability, and solubility are gatekeepers for a compound's manufacturability, formulation, and bioavailability.

This guide focuses on establishing a comprehensive thermodynamic profile for 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid. We will explore the "why" and "how" of key analytical techniques, ensuring a self-validating system of protocols that yield reliable data for informed decision-making in a drug development pipeline.

Solid-State Thermodynamic Properties: Stability and Purity

The solid-state characteristics of an active pharmaceutical ingredient (API) are foundational to its development. Thermal analysis techniques are paramount in this initial phase of characterization.

Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

Expertise & Experience: Before proceeding with more complex experiments, it is essential to understand the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when the compound begins to decompose.[6][7][8] This information is critical for determining the maximum temperature for handling and processing, and for interpreting data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC). It also helps in identifying the presence of residual solvents or hydrates in the sample.[8]

Experimental Protocol: Thermogravimetric Analysis

-

Instrument Preparation: Ensure the TGA instrument's microbalance is calibrated and the sample chamber is clean.

-

Sample Preparation: Accurately weigh 3-5 mg of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid into a tared TGA pan (typically platinum or alumina).

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond any expected transitions (e.g., 300°C) at a constant rate, typically 10°C/min.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the beginning of decomposition.

Melting Point, Purity, and Polymorphism via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique in pharmaceutical sciences, measuring the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][10][11] For 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, DSC is used to determine the melting point, a key indicator of purity. A sharp melting endotherm suggests a highly pure crystalline substance, while a broad peak can indicate impurities.[9] Furthermore, DSC is invaluable for screening for polymorphs—different crystalline forms of the same compound that can have vastly different solubilities and stabilities.[9][12]

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 1-3 mg of the compound in an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Temperature Program: Place the sample and reference pans in the DSC cell. Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge. A common temperature range would be from 25°C to a temperature just below the decomposition temperature identified by TGA.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak gives the enthalpy of fusion (ΔHfus).

Data Presentation: Solid-State Thermal Analysis

| Parameter | Technique | Result | Interpretation |

| Decomposition Onset | TGA | e.g., 250°C | Compound is stable up to this temperature. |

| Melting Point (Tm) | DSC | e.g., 185°C | Key physical property and indicator of purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | e.g., 25 kJ/mol | Energy required to melt the crystal lattice. |

| Polymorphic Transitions | DSC | e.g., Endotherm at 150°C | Indicates a solid-solid phase transition. |

Visualization: Thermal Analysis Workflow

Caption: Workflow for solid-state thermal analysis.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Determining the thermodynamic (equilibrium) solubility of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is therefore a critical step. The shake-flask method is considered the "gold standard" for this measurement due to its simplicity and ability to achieve true thermodynamic equilibrium.[13][14]

Experimental Protocol: Shake-Flask Solubility Measurement

-

Solution Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation, followed by filtration through a low-binding syringe filter (e.g., PTFE).[13]

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations must be used for accurate quantification.[13]

-

Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

Data Presentation: Equilibrium Solubility Data

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | Hypothetical Value |

| 6.8 | 25 | Hypothetical Value |

| 7.4 | 25 | Hypothetical Value |

| 7.4 | 37 | Hypothetical Value |

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for the shake-flask solubility method.

Thermodynamics of Target Binding: Unveiling the Driving Forces

Expertise & Experience: While affinity (ΔG) tells us if a compound binds, the thermodynamic signature (ΔH and ΔS) reveals how it binds. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding, allowing for the determination of all thermodynamic parameters in a single experiment.[3] This insight is invaluable for rational drug design. For instance, a binding interaction that is largely enthalpy-driven (favorable ΔH) often indicates strong, specific interactions like hydrogen bonds, which can lead to higher specificity and potency.[[“]][4]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the target protein and 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid in the same buffer to minimize heats of dilution. The compound solution should be 10-20 times more concentrated than the protein solution.

-

Instrument Setup: Thoroughly clean and rinse the ITC sample and reference cells. Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental thermodynamic equation: ΔG = -RTln(Ka) = ΔH - TΔS.[15]

Data Presentation: Target Binding Thermodynamics

| Parameter | Symbol | Result | Unit |

| Binding Affinity | KD (1/Ka) | Hypothetical Value | nM |

| Gibbs Free Energy | ΔG | Calculated Value | kcal/mol |

| Enthalpy | ΔH | Hypothetical Value | kcal/mol |

| Entropy | -TΔS | Calculated Value | kcal/mol |

Visualization: ITC Experimental Logic

Caption: Logical flow of an ITC experiment.

Computational Prediction: An Early Insight

In modern drug discovery, computational models are often used to predict thermodynamic properties before a compound is even synthesized.[16][17][18] Methods based on quantitative structure-property relationships (QSPR) and quantum mechanical calculations can provide valuable estimates for parameters like solubility, enthalpy of formation, and entropy.[17][19][20] While these predictions do not replace experimental data, they are crucial for prioritizing candidates and focusing laboratory resources on the most promising molecules.

Conclusion

The thermodynamic characterization of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, as outlined in this guide, provides a robust foundation for its progression through the drug development pipeline. By systematically evaluating its solid-state properties, aqueous solubility, and the energetic drivers of its target interaction, researchers can build a comprehensive data package. This holistic understanding is essential for overcoming common development hurdles, optimizing molecular design, and ultimately, increasing the probability of translating a promising compound into a safe and effective medicine.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Vertex AI Search. (n.d.). Importance of Thermodynamics in Drug Designing.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- MDPI. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.

- PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)

- DDW. (2011). Thermodynamics and kinetics driving quality in drug discovery.

- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

- Hitachi Hightech. (n.d.). TA no.79 DSC Measurement of Pharmaceuticals.

- PubMed. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index.

- ResearchGate. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- Cayman Chemical. (n.d.).

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

- PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.

- DSpace@MIT. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.

- ACS Publications. (2010). Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index | Journal of Medicinal Chemistry.

- MDPI. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

- eScholarship.org. (n.d.).

- Raytor. (2026).

- AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- ACS Publications. (2012).

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Chemical Society Reviews (RSC Publishing). (2010). The calculation of thermodynamic properties of molecules.

- SpringerLink. (n.d.).

- ACS Publications. (2023).

- PubMed. (2022).

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. consensus.app [consensus.app]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. veeprho.com [veeprho.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. quercus.be [quercus.be]

- 10. coherentmarketinsights.com [coherentmarketinsights.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules [dspace.mit.edu]

- 20. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures [escholarship.org]

Preliminary biological evaluation of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid

An in-depth technical guide on the preliminary biological evaluation of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid (CAS 1157963-64-8).

Executive Summary: The Pharmacophore in Context

In modern medicinal chemistry, the discovery of novel Tyrosine Kinase Inhibitors (TKIs) rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, it relies on the strategic assembly of privileged building blocks. 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is one such highly optimized synthetic intermediate[1].

Rather than acting as a standalone therapeutic, this compound serves as a critical pharmacophore. When coupled with heterocyclic cores (such as indazoles or pyrimidines) via its carboxylic acid moiety, it forms the solvent-exposed "tail" and hinge-binding modulators of advanced TKIs targeting oncogenic fusions like ALK, ROS1, and TRK[2]. This guide details the chemical causality behind its structural design and outlines the self-validating biological evaluation workflows used to assess its derivatives.

Chemical Rationale: The Causality of Structural Design

As an Application Scientist, I do not view chemical modifications as random screening events; every atom must serve a causal purpose in the biological system. The architecture of this compound is defined by two critical modifications:

-